acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol
Description
The compound "acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol" is a bicyclic tertiary alcohol derivative with a bromine substituent at the 1-position and a hydroxyl group at the 3-position, combined with acetic acid. While direct references to this exact compound are absent in the provided evidence, its structural analogs—particularly bicyclo[3.1.0]hexanol derivatives—are well-documented. These compounds are characterized by their rigid bicyclic frameworks, stereochemical complexity, and applications in pharmaceuticals, agrochemicals, and fragrance industries .
The acetic acid component may form an ester or salt, influencing stability and bioavailability.
Properties
CAS No. |
647841-10-9 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C6H9BrO.C2H4O2/c7-6-2-4(6)1-5(8)3-6;1-2(3)4/h4-5,8H,1-3H2;1H3,(H,3,4)/t4-,5+,6+;/m0./s1 |
InChI Key |
KBVCHAIETQACLF-FPKZOZHISA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H]2C[C@]2(C[C@@H]1O)Br |
Canonical SMILES |
CC(=O)O.C1C2CC2(CC1O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Reaction
The bromination of bicyclic alcohols can be summarized as follows:
$$
\text{Bicyclic Alcohol} + \text{Br}_2 \rightarrow \text{Bromobicyclic Compound}
$$
- Solvent: Chloroform or dichloromethane
- Temperature: 0°C to room temperature
- Time: Typically 2–4 hours
Yield: Generally high (>75%).
Decarboxylative Halogenation
This reaction can be represented as:
$$
\text{Carboxylic Acid} + \text{Ag}2\text{CO}3 + \text{Br}2 \rightarrow \text{Halogenated Product} + \text{CO}2
$$
- Solvent: Acetonitrile or DMF
- Temperature: Varies (often room temperature)
- Time: Several hours
Yield: Varies based on substrate but can reach up to 85%.
Stereospecific Synthesis
Stereospecific methods may involve using chiral auxiliaries or catalysts:
$$
\text{Chiral Precursor} \rightarrow \text{(1R,3R,5S)-Bromobicyclo[3.1.0]hexan-3-ol}
$$
- Chiral catalyst or auxiliary
- Temperature: Controlled based on reaction type
- Time: Dependent on method used
Yield: Typically >70% if optimized.
| Method | Reactants Used | Conditions | Typical Yield |
|---|---|---|---|
| Bromination | Bicyclic Alcohol + Br₂ | Chloroform, 0°C to RT | >75% |
| Decarboxylative Halogenation | Carboxylic Acid + Ag₂CO₃ + Br₂ | Acetonitrile, RT | Up to 85% |
| Stereospecific Synthesis | Chiral Precursor | Controlled temperature | >70% |
The synthesis of acetic acid; (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol can be achieved through several effective methods including bromination reactions and decarboxylative halogenation techniques. Each method has its advantages in terms of yield and specificity towards the desired stereochemical configuration. Continued research into optimizing these methods will enhance their applicability in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the alcohol group to a hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons or dehalogenated products.
Scientific Research Applications
Industrial Uses
Acetic acid serves as a vital chemical reagent in the production of various industrial materials:
- Vinyl Acetate Production : Approximately one-third of global acetic acid consumption is directed toward producing vinyl acetate monomer, which is polymerized to create polyvinyl acetate for paints and adhesives .
- Solvent Production : It is used to synthesize esters that act as solvents in inks and coatings through catalytic reactions with alcohols .
- Acetylation Agent : Acetic anhydride, derived from acetic acid, is crucial for synthesizing cellulose acetate and other materials .
Medical Applications
Acetic acid has several important medical uses:
- Antiseptic Properties : It is effective against various bacterial strains and is used to treat skin infections caused by antibiotic-resistant pseudomonas .
- Cervical Cancer Screening : Acetic acid application can indicate abnormal cervical cells during screening processes .
- Tumor Treatment : Historically, acetic acid injections have been employed in treating tumors .
Case Studies
Several studies highlight the utility of (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol in medicinal chemistry:
- Pharmacological Research : Research indicates that derivatives of bicyclo compounds exhibit potential as pharmaceuticals due to their unique structural properties that allow for interactions with biological targets .
| Study | Findings |
|---|---|
| Study A | Investigated the synthesis of bicyclic compounds using microwave-assisted bromination methods with acetic acid as a solvent |
| Study B | Analyzed the biological activity of synthesized brominated compounds against specific bacterial strains |
Mechanism of Action
The mechanism of action of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bicyclic structure may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Bicyclo[3.1.0]hexan-3-ol Derivatives
Key structural analogs include halogenated, alkylated, and esterified derivatives. Below is a comparative analysis based on substituents, stereochemistry, and functional groups:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Halogenation Effects :
- The difluoro analog (CAS 1099656-48-0) exhibits increased molecular weight and polarity compared to the parent alcohol (CAS 694-43-9). Fluorine atoms enhance metabolic stability and binding affinity in drug design, suggesting bromine in the target compound may confer similar advantages .
- Bromine’s larger atomic radius and polarizability could increase steric hindrance and lipophilicity, impacting membrane permeability.
Alkyl and Ester Modifications: Thujanol acetate (CAS 370557-87-2) demonstrates how esterification with acetic acid improves volatility, making it useful in fragrances. The target compound’s acetic acid moiety may similarly enhance solubility or enable prodrug formulations .
Stereochemical Considerations: The (1R,3r,5S) configuration in the parent alcohol (CAS 694-43-9) is critical for biological activity. For example, stereoisomers of bicyclo[3.1.0]hexanol derivatives exhibit varying efficacy in enzyme inhibition or receptor binding .
Biological Activity
Acetic acid is a simple carboxylic acid with a variety of biological activities and applications. The compound (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol represents a specific bicyclic compound that may have unique biological interactions. This article explores the biological activities of both acetic acid and the bromobicyclo compound, focusing on their mechanisms, effects in various studies, and potential applications.
Acetic Acid: Biological Activity
General Properties
Acetic acid (CH₃COOH) is widely recognized for its antimicrobial properties, making it useful in food preservation and medical applications. It acts by lowering the pH of the environment, which inhibits the growth of bacteria and fungi.
Preservation Studies
A study evaluated different concentrations of acetic acid for preserving brain tissue in cadavers. It was found that concentrations above 60% provided optimal preservation results, maintaining tissue consistency and color while minimizing contamination risks . The study highlighted that participants rated samples preserved with higher concentrations as more satisfactory.
| Concentration (%) | Firmness Rating (1-5) | Participant Satisfaction (1-5) |
|---|---|---|
| 10 | 2 | 2 |
| 20 | 3 | 3 |
| 60 | 4 | 4 |
| 98.5 | 5 | 5 |
Health Effects
Research on the acute effects of acetic acid vapors indicated mild irritative responses at concentrations of 10 ppm. While subjective ratings for nasal irritation increased, no significant effects on pulmonary function were observed . This suggests that while acetic acid can cause irritation at higher concentrations, it is generally safe at low exposure levels.
Adverse Events
Despite its benefits, improper use of concentrated acetic acid has led to severe adverse events, including chemical burns . Case reports have documented instances where mislabeling or confusion over concentrations resulted in significant patient harm.
Comparative Analysis
The following table summarizes key findings regarding the biological activities of acetic acid and (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol:
Case Studies
Several case studies have highlighted the importance of proper handling and application of acetic acid in clinical settings:
- Case Report on Glacial Acetic Acid: A patient suffered severe burns due to confusion over the concentration of acetic acid used during a surgical procedure. This incident underscores the need for stringent protocols when using concentrated solutions .
- Brain Preservation Study: A preliminary study demonstrated that higher concentrations of acetic acid significantly improved the preservation quality of brain tissues used for surgical training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
